![molecular formula C17H18N2O3S B131980 Atibeprone CAS No. 153420-96-3](/img/structure/B131980.png)
Atibeprone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Atibeprone is a chemical compound with the IUPAC name 3,4-dimethyl-7-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]methoxy}-2H-chromen-2-one. It was developed in the mid-1990s as an antidepressant but was never marketed . The compound belongs to the class of coumarins and thiadiazoles, and it has a molecular formula of C17H18N2O3S .
准备方法
阿替比酮的合成涉及多个步骤,从制备核心香豆素结构开始。合成路线通常包括:
香豆素核的形成: 香豆素核通过佩奇曼缩合反应合成,该反应涉及在酸催化剂存在下,酚类与β-酮酯的反应。
噻二唑部分的引入: 噻二唑环通过在受控条件下使香豆素衍生物与适当的噻二唑前体反应而引入。
最终偶联反应: 最后一步涉及噻二唑部分与香豆素核的偶联以形成阿替比酮.
阿替比酮的工业生产方法可能涉及对这些合成路线的优化,以确保高产率和纯度,以及大规模生产的可扩展性。
化学反应分析
科学研究应用
作用机制
阿替比酮主要通过抑制单胺氧化酶B(MAO-B)发挥作用,单胺氧化酶B是一种参与分解多巴胺等神经递质的酶。 通过抑制MAO-B,阿替比酮会增加脑中这些神经递质的水平,这有助于缓解抑郁症和其他情绪障碍的症状 。 阿替比酮的分子靶标包括MAO-B的活性位点,它在那里结合并阻止酶催化神经递质的氧化 .
相似化合物的比较
阿替比酮可以与其他MAO-B抑制剂进行比较,例如:
司来吉兰: 司来吉兰是一种不可逆MAO-B抑制剂,用于治疗帕金森病。与阿替比酮不同,司来吉兰已广泛上市并在临床上使用。
拉沙吉兰: 拉沙吉兰是另一种与司来吉兰具有类似应用的MAO-B抑制剂。它以其神经保护特性而闻名,用于治疗帕金森病。
阿替比酮的独特性在于其独特的结构,它结合了香豆素和噻二唑部分,以及它作为可逆MAO-B抑制剂的潜力,可用于治疗神经退行性疾病 .
生物活性
Atibeprone, a derivative of flurbiprofen, has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antioxidant effects. This article delves into various studies that highlight the compound's efficacy, mechanisms of action, and comparative analyses with other non-steroidal anti-inflammatory drugs (NSAIDs).
Overview of this compound
This compound is synthesized as part of a series of novel flurbiprofen derivatives aimed at enhancing therapeutic efficacy while minimizing side effects. The compound's structure includes modifications that are believed to increase its lipophilicity and binding affinity to target proteins, thus influencing its biological activity.
This compound functions primarily as a non-selective inhibitor of cyclooxygenase (COX) enzymes, similar to ibuprofen. By inhibiting COX-1 and COX-2, this compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. This mechanism is crucial for its anti-inflammatory properties:
- COX-1 Inhibition : Associated with gastrointestinal protection and platelet function.
- COX-2 Inhibition : Primarily involved in inflammatory responses.
Anti-Inflammatory Activity
Recent studies have quantitatively assessed the anti-inflammatory effects of this compound using various in vitro and in vivo models. The following table summarizes the IC50 values for this compound compared to traditional NSAIDs:
Compound | IC50 Value (µmol/L) | Reference Compound IC50 (µmol/L) |
---|---|---|
This compound | 173.74 - 198.37 | Ibuprofen: 395.08 |
Flurbiprofen | 339.26 | Indomethacin: 100 |
The data indicates that this compound exhibits significantly lower IC50 values compared to ibuprofen and flurbiprofen, suggesting enhanced anti-inflammatory potency .
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. The ability to scavenge free radicals is vital for preventing oxidative stress-related damage. The following table presents comparative antioxidant capacities:
Compound | IC50 Value (µmol/L) |
---|---|
This compound | 143.54 - 223.44 |
Quercetin | 229.12 |
Ascorbic Acid | 141.04 |
These findings reveal that this compound possesses comparable antioxidant activity to well-known antioxidants like quercetin and ascorbic acid, indicating its potential utility in oxidative stress mitigation .
Case Studies
Case Study 1: In Vivo Efficacy
In a carrageenan-induced rat paw edema model, this compound demonstrated significant reduction in edema compared to control groups treated with standard NSAIDs. The study reported a potency enhancement of approximately 117% relative to indomethacin, underscoring its potential as a superior anti-inflammatory agent .
Case Study 2: Molecular Docking Studies
Molecular docking analyses have been conducted to predict the binding affinity of this compound to human serum albumin (HSA). Results indicated favorable interactions with HSA, which may enhance drug delivery and bioavailability in systemic circulation .
属性
CAS 编号 |
153420-96-3 |
---|---|
分子式 |
C17H18N2O3S |
分子量 |
330.4 g/mol |
IUPAC 名称 |
3,4-dimethyl-7-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methoxy]chromen-2-one |
InChI |
InChI=1S/C17H18N2O3S/c1-9(2)16-19-18-15(23-16)8-21-12-5-6-13-10(3)11(4)17(20)22-14(13)7-12/h5-7,9H,8H2,1-4H3 |
InChI 键 |
HQTNJPCZUQAYAB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=NN=C(S3)C(C)C)C |
规范 SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=NN=C(S3)C(C)C)C |
Key on ui other cas no. |
153420-96-3 |
同义词 |
Atibeprone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。